molecular formula C18H19NO5 B1311748 L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- CAS No. 86099-14-1

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-

Cat. No. B1311748
CAS RN: 86099-14-1
M. Wt: 329.3 g/mol
InChI Key: ALCSQSVVHTYNRZ-INIZCTEOSA-N
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Description

“L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is a chemical compound . It has a molecular formula of C18H19NO5 and a molecular weight of 329.3 g/mol.


Synthesis Analysis

The synthesis of L-Tyrosine derivatives is typically catalyzed by enzymatic biocatalysts . Two main strategies have been developed for L-Tyrosine derivatization: chemical synthesis and biosynthesis . Chemical synthesis often requires extreme reaction conditions and can result in various toxic intermediates . On the other hand, biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach .


Molecular Structure Analysis

The molecular formula of “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is C18H19NO5. The molecular weight is 329.3 g/mol. Other variants of this compound have different molecular formulas and weights, such as C24H22N2O7 with a molecular weight of 450.44 , and C22H28N4O5 with an average mass of 428.482 Da .


Chemical Reactions Analysis

L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .


Physical And Chemical Properties Analysis

The compound “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” has a predicted boiling point of 670.0±55.0 °C and a predicted density of 1.340±0.06 g/cm3 . Its pKa is predicted to be 9.74±0.15 .

Scientific Research Applications

Biocatalytic Derivatization

L-Tyrosine derivatives, such as L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid, have extensive applications across pharmaceutical, food, and cosmetics industries due to their derivatization. Recent advancements involve enzyme-catalyzed processes for L-tyrosine derivatization, offering a sustainable and efficient route for producing these valuable compounds (Xu Tan et al., 2020).

Polymer Synthesis

L-Tyrosine serves as a precursor for biodegradable polymers, like tyrosine-derived polycarbonates and polyarylates, through the use of desaminotyrosyl-tyrosine alkyl esters. These materials have garnered interest for their potential in medical applications, including drug delivery systems, due to their favorable cellular and in vivo responses (S. Bourke & J. Kohn, 2003).

Synthesis of L-Tyrosine Derivatives

The development of new L-tyrosine derivatives through chemical synthesis offers routes to various bioactive compounds. For instance, methods for the preparation of methyl N-tert-butoxycarbonyl-O-alkyl-L-tyrosinate demonstrate the versatility and commercial potential of L-tyrosine derivatization processes (Y. Dacheng, 2009).

Biotechnological Production

L-Tyrosine's biotechnological production from renewable feedstocks presents a sustainable alternative to chemical synthesis, aligning with the growing emphasis on green manufacturing processes. This approach not only minimizes environmental impact but also exploits microbial metabolism for efficient L-tyrosine production (T. Lütke-Eversloh, C. N. S. Santos, & G. Stephanopoulos, 2007).

Sensing and Detection Applications

The development of fluorescent sensors based on L-tyrosine derivatives for detecting hazardous substances, such as methyl parathion, showcases the potential of L-tyrosine in environmental monitoring and public safety. These sensors offer low detection limits and high specificity, underscoring the versatility of L-tyrosine derivatives in analytical applications (Juying Hou et al., 2015).

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-19(18(23)24-12-14-5-3-2-4-6-14)16(17(21)22)11-13-7-9-15(20)10-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCSQSVVHTYNRZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433936
Record name L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-

CAS RN

86099-14-1
Record name L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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